molecular formula C16H18O5 B1238298 Naphthyl-alpha-L-fucoside CAS No. 63503-05-9

Naphthyl-alpha-L-fucoside

Cat. No.: B1238298
CAS No.: 63503-05-9
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-FITDYDNJSA-N
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Description

Biochemical Analysis

Biochemical Properties

Naphthyl-alpha-L-fucoside plays a significant role in biochemical reactions, primarily as a substrate for alpha-L-fucosidases. Alpha-L-fucosidases are enzymes that hydrolyze the glycosidic bond between fucose and other sugars. In the presence of this compound, these enzymes catalyze the cleavage of the glycosidic bond, releasing naphthol and L-fucose. This interaction is crucial for studying the activity and specificity of alpha-L-fucosidases .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for alpha-L-fucosidases. These enzymes are involved in the degradation of fucosylated glycoconjugates, which are essential components of cell membranes and extracellular matrices. By facilitating the breakdown of these glycoconjugates, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of fucosylated glycoconjugates can alter cell-cell interactions and modulate immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with alpha-L-fucosidases. Upon binding to the active site of the enzyme, this compound undergoes hydrolysis, resulting in the release of naphthol and L-fucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and lower the activation energy. The binding interactions between this compound and alpha-L-fucosidases are highly specific, ensuring efficient catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the hydrolysis of this compound by alpha-L-fucosidases can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s impact on cell signaling and metabolism is evaluated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively serve as a substrate for alpha-L-fucosidases without causing significant toxicity. At high doses, this compound may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of fucosylated glycoconjugates. The compound is hydrolyzed by alpha-L-fucosidases, releasing L-fucose, which can enter various metabolic pathways. L-fucose is a key component of glycoproteins and glycolipids, and its metabolism is essential for maintaining cellular function. The interaction of this compound with alpha-L-fucosidases highlights its role in regulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can be hydrolyzed by alpha-L-fucosidases. The transport and distribution of this compound are crucial for its biochemical activity and effectiveness as a substrate .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where alpha-L-fucosidases are active. This localization ensures that this compound is efficiently hydrolyzed, allowing for precise regulation of cellular processes. The activity and function of this compound are closely linked to its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthyl-alpha-L-fucoside typically involves the glycosylation of a naphthyl derivative with an alpha-L-fucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors, which react with naphthols under acidic or basic conditions to form the desired glycoside . The reaction conditions often include the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Naphthyl-alpha-L-fucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones from oxidation, dihydronaphthyl derivatives from reduction, and various substituted naphthyl derivatives from electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthyl-alpha-L-fucoside is unique due to its specific naphthyl substitution, which imparts distinct chemical properties and reactivity compared to other alpha-L-fucosides. This uniqueness makes it valuable for specific enzymatic studies and applications where the naphthyl group plays a crucial role .

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-FITDYDNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212907
Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-05-9
Record name 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63503-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthyl-alpha-L-fucoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl 6-deoxy-α-L-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?

A: While this compound is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making this compound unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.

Q2: What are the advantages of using this compound in biochemical assays for alpha-L-fucosidase activity?

A: this compound, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].

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